molecular formula C19H22FNO3S B11828715 ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate

((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate

Cat. No.: B11828715
M. Wt: 363.4 g/mol
InChI Key: PBAIXSPJFIKSQC-LPHOPBHVSA-N
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Description

((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate: is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperidine ring.

    Formation of the Benzenesulfonate Ester: The final step involves the esterification of the piperidine derivative with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzenesulfonate ester, converting it into the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzenesulfonate ester.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Receptor Studies: The compound can be used to study the binding interactions with various biological receptors, particularly those involving the piperidine ring.

Medicine:

    Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to permeate biological membranes, increasing its bioavailability. The benzenesulfonate ester may also play a role in the compound’s overall stability and solubility.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and piperidine ring but lacks the benzenesulfonate ester.

    1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.

Uniqueness: The presence of the benzenesulfonate ester in ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate distinguishes it from other similar compounds. This ester group can significantly influence the compound’s solubility, stability, and reactivity, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H22FNO3S

Molecular Weight

363.4 g/mol

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl benzenesulfonate

InChI

InChI=1S/C19H22FNO3S/c1-21-12-11-19(15-7-9-17(20)10-8-15)16(13-21)14-24-25(22,23)18-5-3-2-4-6-18/h2-10,16,19H,11-14H2,1H3/t16-,19-/m0/s1

InChI Key

PBAIXSPJFIKSQC-LPHOPBHVSA-N

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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